5-(4-Benzylpiperidin-1-yl)-7-chloro-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline
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Overview
Description
1,2,4-Triazoles are a class of heterocyclic compounds that contain two carbon atoms and three nitrogen atoms in a five-membered ring . They are known for their diverse biological activities, including antifungal, antibacterial, anticancer, anticonvulsant, antituberculosis, antiviral, antiparasitic, analgesic, and anti-inflammatory properties . The 1,2,4-triazole nucleus is present as a central structural component in a number of drug classes .
Molecular Structure Analysis
1,2,4-Triazoles have a five-membered ring structure with two carbon atoms and three nitrogen atoms . They can exist in two tautomeric forms, with the 1H-1,2,4-triazole form being more stable .
Chemical Reactions Analysis
1,2,4-Triazoles can undergo a variety of chemical reactions due to the presence of multiple reactive sites in their structure. They can act as ligands in coordination chemistry, undergo N-alkylation, and participate in cycloaddition reactions .
Physical And Chemical Properties Analysis
1,2,4-Triazoles are generally stable compounds that are resistant to cleavage. Their physical and chemical properties can vary widely depending on their specific substituents .
Scientific Research Applications
- Researchers have studied its effectiveness against multidrug-resistant pathogens, aiming to combat bacterial infections .
- Investigations into the antifungal potential of 5-(4-Benzylpiperidin-1-yl)-7-chloro-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline could provide insights into novel antifungal agents .
- Researchers may have investigated the antioxidant capacity of 5-(4-Benzylpiperidin-1-yl)-7-chloro-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline .
- Researchers may have studied the inhibitory effects of 5-(4-Benzylpiperidin-1-yl)-7-chloro-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline against specific viruses .
Antibacterial Activity
Antifungal Properties
Antioxidant Activity
Antiviral Potential
Neurodegenerative Diseases
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(benzenesulfonyl)-5-(4-benzylpiperidin-1-yl)-7-chlorotriazolo[1,5-a]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24ClN5O2S/c28-21-11-12-24-23(18-21)25(32-15-13-20(14-16-32)17-19-7-3-1-4-8-19)29-26-27(30-31-33(24)26)36(34,35)22-9-5-2-6-10-22/h1-12,18,20H,13-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSQJIEVFAGLTCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=NC4=C(N=NN4C5=C3C=C(C=C5)Cl)S(=O)(=O)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Benzylpiperidin-1-yl)-7-chloro-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline |
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